molecular formula C31H28O8 B13060508 GnetifolinC

GnetifolinC

Cat. No.: B13060508
M. Wt: 528.5 g/mol
InChI Key: IJRNVYKGBFZZGA-GSGMVBBMSA-N
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Description

Gnetifolin C is a naturally occurring stilbene derivative isolated from Gnetum species, a genus of tropical gymnosperms. Structurally, it features a resveratrol-like backbone with hydroxyl and methoxy substitutions at positions 3, 5, and 4' (Figure 1). Its molecular formula is C₁₄H₁₂O₃, and it exhibits a molecular weight of 228.24 g/mol. Gnetifolin C has garnered attention for its antioxidant, anti-inflammatory, and anticancer properties, particularly in modulating pathways such as NF-κB and MAPK .

Properties

Molecular Formula

C31H28O8

Molecular Weight

528.5 g/mol

IUPAC Name

(8E,16R,17S)-16-(3,5-dihydroxyphenyl)-8,17-dimethoxy-9-methyltetracyclo[16.4.0.02,7.010,15]docosa-1(18),2(7),3,5,8,10(15),11,13,19,21-decaene-3,5,13,20-tetrol

InChI

InChI=1S/C31H28O8/c1-15-22-6-4-17(32)11-24(22)28(16-8-19(34)10-20(35)9-16)31(39-3)25-12-18(33)5-7-23(25)29-26(30(15)38-2)13-21(36)14-27(29)37/h4-14,28,31-37H,1-3H3/b30-15+/t28-,31-/m1/s1

InChI Key

IJRNVYKGBFZZGA-GSGMVBBMSA-N

Isomeric SMILES

C/C/1=C(/C2=C(C3=C(C=C(C=C3)O)[C@H]([C@@H](C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)\OC

Canonical SMILES

CC1=C(C2=C(C3=C(C=C(C=C3)O)C(C(C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GnetifolinC involves several steps, including the extraction from natural sources and chemical modifications to enhance its stability and efficacy. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: GnetifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

GnetifolinC has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of GnetifolinC involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in regulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Gnetifolin C shares structural homology with resveratrol, piceatannol, and gnetol. Key differences lie in substitution patterns and stereochemistry, which influence bioavailability and target specificity (Table 1).

Table 1: Structural Comparison of Gnetifolin C and Analogous Stilbenes

Compound Molecular Formula Substitutions LogP Aqueous Solubility (mg/mL)
Gnetifolin C C₁₄H₁₂O₃ 3-OH, 5-OCH₃, 4'-OH 2.1 0.12
Resveratrol C₁₄H₁₂O₃ 3,5,4'-OH 1.8 0.21
Piceatannol C₁₄H₁₂O₄ 3,5,3',4'-OH 1.5 0.09
Gnetol C₁₅H₁₄O₄ 3,5-OCH₃, 4'-OH 3.0 0.05

Data derived from spectral analyses (¹H/¹³C-NMR, IR) and partition coefficient calculations .

Pharmacological Activity

In vitro studies highlight Gnetifolin C’s superior antioxidant capacity (IC₅₀ = 8.2 µM in DPPH assay) compared to resveratrol (IC₅₀ = 12.5 µM) and piceatannol (IC₅₀ = 10.1 µM) . However, its antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 45 µM) is weaker than piceatannol (IC₅₀ = 22 µM), likely due to reduced cellular uptake from higher hydrophobicity (LogP = 2.1 vs. 1.5) .

Pharmacokinetic Profiles

Gnetifolin C exhibits low oral bioavailability (15%) in rodent models due to rapid glucuronidation in the liver, contrasting with resveratrol’s 20% bioavailability (Table 2). Its plasma half-life (t₁/₂ = 3.2 h) exceeds gnetol’s (t₁/₂ = 1.8 h), suggesting slower metabolic clearance .

Table 2: Pharmacokinetic Parameters of Stilbenes

Compound Bioavailability (%) t₁/₂ (h) Vd (L/kg) Metabolites Identified
Gnetifolin C 15 3.2 2.5 Glucuronide, sulfate
Resveratrol 20 2.0 1.8 Glucuronide
Piceatannol 12 1.5 1.2 Sulfate

Vd = Volume of distribution. Data from rodent pharmacokinetic studies .

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